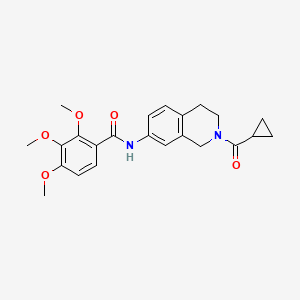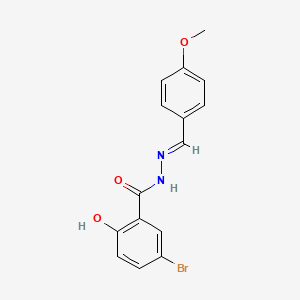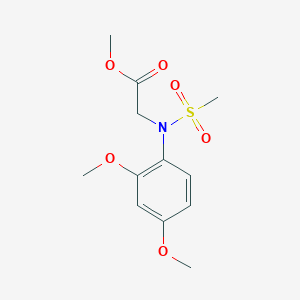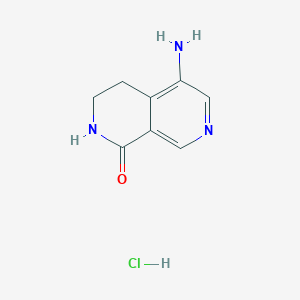![molecular formula C15H20BrN5O B2717803 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine CAS No. 2380101-15-3](/img/structure/B2717803.png)
5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It has been extensively studied for its potential use in treating addiction and other neuropsychiatric disorders.
Wirkmechanismus
5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward processing and is implicated in addiction. By blocking the D3 receptor, 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce dopamine release in the nucleus accumbens, which is a key brain region involved in reward processing. 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine has also been shown to reduce the activity of the ventral tegmental area, which is the primary source of dopamine in the brain. These effects are thought to underlie the reduction in drug-seeking behavior seen with 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine is its selectivity for the D3 receptor. This allows researchers to study the specific role of the D3 receptor in addiction and other neuropsychiatric disorders. However, one limitation of 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine is its relatively low potency compared to other D3 receptor antagonists. This can make it more difficult to study the effects of 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine. One area of interest is the potential use of 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine in combination with other drugs for the treatment of addiction. Another area of interest is the potential use of 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine for the treatment of other neuropsychiatric disorders, such as schizophrenia and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine and its potential mechanisms of action.
Synthesemethoden
5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-bromo-2-chloropyrimidine with 1-(3,4-dimethoxybenzyl)piperazine, followed by a series of reactions to introduce the methylpyrazolylmethyl group and the methoxy group.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine has been extensively studied for its potential use in treating addiction, specifically cocaine addiction. It has been shown to reduce cocaine self-administration in rats and monkeys, as well as reduce drug-seeking behavior in rats. 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine has also been studied for its potential use in treating other neuropsychiatric disorders, such as schizophrenia and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN5O/c1-20-8-13(5-19-20)10-21-4-2-3-12(9-21)11-22-15-17-6-14(16)7-18-15/h5-8,12H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNPPTZXPARNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCC(C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2717727.png)
![N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2717731.png)

![3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2717734.png)
![[2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2717736.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2717738.png)
![6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2717740.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2717741.png)
